![molecular formula C18H12N2 B1586909 5,12-ジヒドロインドロ[3,2-a]カルバゾール CAS No. 111296-91-4](/img/structure/B1586909.png)

5,12-ジヒドロインドロ[3,2-a]カルバゾール

概要

説明

科学的研究の応用

5,12-Dihydroindolo[3,2-a]carbazole has a wide range of applications in scientific research:

Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of its interaction with biological targets.

作用機序

5,12-Dihydroindolo[3,2-a]carbazole: is a polycyclic structure that combines two carbazole moieties sharing a fused aromatic ring. Although no recent investigations have specifically focused on asymmetrizing the substitution of the two carbazoles, pioneering works from 2019 have explored the substitution of similar functional groups on this scaffold

Mode of Action

The interaction of 5,12-Dihydroindolo[3,2-a]carbazole with its targets remains an area of active study. By carefully controlling reaction conditions, functional groups (such as formyl, nitro, or acetyl) can be selectively introduced onto one of the two carbazoles. This higher reactivity of one carbazole enables the generation of asymmetrically substituted structures. These modifications may influence the compound’s absorption properties and potentially shift its absorption toward the visible range .

Result of Action

The molecular and cellular effects of 5,12-Dihydroindolo[3,2-a]carbazole are still being unraveled. Asymmetrically substituted derivatives may exhibit altered interactions with cellular components, potentially affecting cell growth, differentiation, or other processes.

生化学分析

Biochemical Properties

The biochemical properties of 5,12-Dihydroindolo[3,2-a]carbazole are largely determined by its unique structure. The compound can be selectively functionalized by introducing groups such as formyl, nitro, or acetyl on one of the two carbazoles . This selective functionalization can lead to asymmetrically substituted structures .

Cellular Effects

These hydrogels have exhibited antibacterial effects against Escherichia coli .

Molecular Mechanism

The compound’s ability to be selectively functionalized suggests that it may interact with biomolecules in a specific manner .

Temporal Effects in Laboratory Settings

The compound’s absorption properties can be shifted towards the visible range , suggesting that it may have different effects over time.

Metabolic Pathways

The compound’s unique structure and functionalization potential suggest that it may interact with various enzymes and cofactors .

Transport and Distribution

The compound’s high solubility in water suggests that it may be efficiently transported and distributed.

Subcellular Localization

The compound’s unique structure and functionalization potential suggest that it may be directed to specific compartments or organelles .

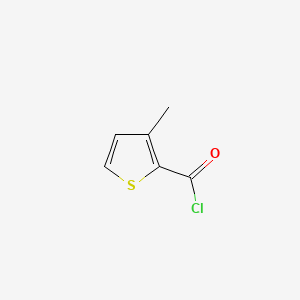

準備方法

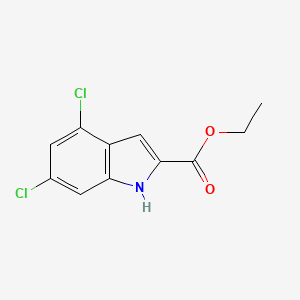

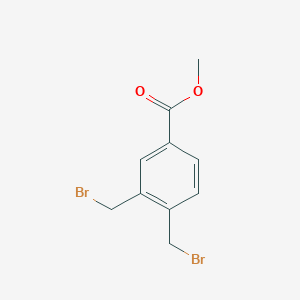

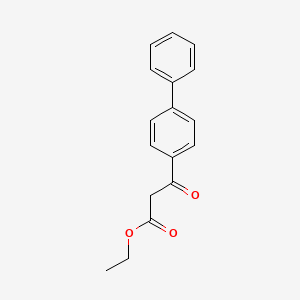

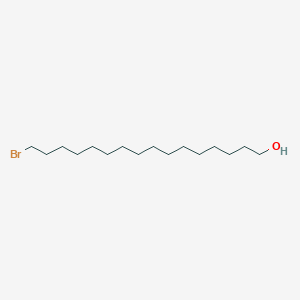

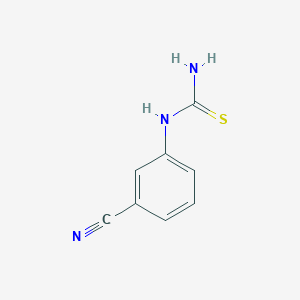

Synthetic Routes and Reaction Conditions: The synthesis of 5,12-dihydroindolo[3,2-a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzaldehyde with acetonitrile in the presence of hydroiodic acid at room temperature, followed by heating, can yield intermediate compounds that are further processed to form the desired product . Another approach involves the use of t-butyllithium and subsequent reactions to achieve the cyclization .

Industrial Production Methods: While specific industrial production methods for 5,12-dihydroindolo[3,2-a]carbazole are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, are applicable. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .

化学反応の分析

Types of Reactions: 5,12-Dihydroindolo[3,2-a]carbazole undergoes various chemical reactions, including:

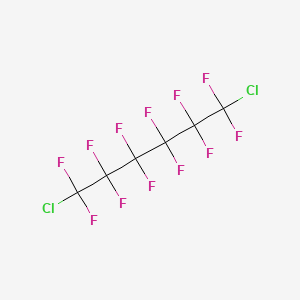

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Zinc powder, hydrochloric acid.

Substitution: Nitric acid, halogens (e.g., bromine, chlorine).

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro and halogenated derivatives.

類似化合物との比較

- 11,12-Dihydroindolo[2,3-a]carbazole

- 5,7-Dihydroindolo[2,3-b]carbazole

- 5,8-Dihydroindolo[2,3-c]carbazole

- 5,11-Dihydroindolo[3,2-b]carbazole

Comparison: 5,12-Dihydroindolo[3,2-a]carbazole is unique due to its specific ring fusion pattern, which imparts distinct electronic properties compared to other indolocarbazole isomers. This uniqueness makes it particularly suitable for applications requiring precise control over electronic and optical characteristics, such as in photoinitiators and optoelectronic devices .

特性

IUPAC Name |

5,12-dihydroindolo[3,2-c]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)20-14)13-6-2-4-8-15(13)19-16/h1-10,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWXDAWSMPLECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)NC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405771 | |

| Record name | 5,12-Dihydroindolo[3,2-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111296-91-4 | |

| Record name | 5,12-Dihydroindolo[3,2-a]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111296-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,12-Dihydroindolo[3,2-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5,12-dihydroindolo[3,2-a]carbazole derivatives interesting for photochemical applications?

A1: 5,12-Dihydroindolo[3,2-a]carbazole derivatives exhibit interesting optical and electronic properties that make them suitable for photochemical applications like photoinitiators. [, ] For example, they can participate in electron transfer processes when exposed to light, a crucial characteristic for initiating polymerization reactions. []

Q2: How do modifications to the 5,12-dihydroindolo[3,2-a]carbazole scaffold affect its properties?

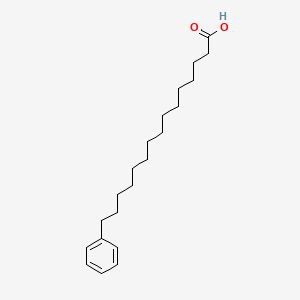

A2: Introducing specific substituents to the 5,12-dihydroindolo[3,2-a]carbazole core can significantly alter its properties. For instance, adding aromatic substituents can hinder π-stacking, while incorporating sulfonic acid groups dramatically enhances water solubility. [] These modifications directly impact their performance in applications like 3D printing and hydrogel formation. [, ]

Q3: Can you elaborate on the use of 5,12-dihydroindolo[3,2-a]carbazole derivatives in 3D printing?

A3: Water-soluble 5,12-dihydroindolo[3,2-a]carbazole derivatives, when combined with suitable co-initiators, function as effective photoinitiators for hydrogel preparation. [] These systems, activated by light sources like LEDs, enable the creation of 3D structures, highlighting their potential in bioprinting and material science. []

Q4: What are the potential advantages of using these derivatives in developing antibacterial materials?

A4: Research shows that hydrogels containing silver nanoparticles can be created using 5,12-dihydroindolo[3,2-a]carbazole-based photoinitiating systems. [] These hydrogels exhibit promising antibacterial activity against bacteria like Escherichia coli, showcasing their potential in biomedical applications. []

Q5: Are there any other notable applications for 5,12-dihydroindolo[3,2-a]carbazole derivatives?

A5: Beyond photoinitiators, 5,12-dihydroindolo[3,2-a]carbazole derivatives show promise as building blocks for deep-blue thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs). [] This application stems from their desirable properties like high solubility, deep-blue emission, and small singlet-triplet energy differences. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)